molecular formula C11H18Cl2N2O B2929080 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride CAS No. 1707713-82-3

3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B2929080
CAS No.: 1707713-82-3
M. Wt: 265.18
InChI Key: UQKBZFFISKDIFK-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride (CAS: Not explicitly provided; Product Code: PK03105E-1) is a pyridine derivative with a piperidinyloxy substituent at the 4-position and a methyl group at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₆Cl₂N₂O, and it is primarily used in pharmaceutical research and development as an intermediate . The compound is supplied by KISHIDA CHEMICAL CO., LTD., with safety data highlighting its handling requirements for laboratory use .

Properties

IUPAC Name

3-methyl-4-piperidin-3-yloxypyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c1-9-7-13-6-4-11(9)14-10-3-2-5-12-8-10;;/h4,6-7,10,12H,2-3,5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKBZFFISKDIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OC2CCCNC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-methyl-4-hydroxypyridine with piperidine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the piperidin-3-yloxy linkage .

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The methods often include optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key structural analogues include pyridine and piperidine derivatives with variations in substituents, halogenation, or ring systems. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride C₁₁H₁₆Cl₂N₂O 263.17 Methyl (C3), piperidinyloxy (C4) Pharmaceutical intermediate
2-Methoxy-4-(piperidin-3-yloxy)pyridine dihydrochloride C₁₁H₁₆Cl₂N₂O₂ 281.18 Methoxy (C2), piperidinyloxy (C4) Research chemical
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate C₁₀H₁₈Cl₂N₂O₂ 269.17 Pyridinyl (C4), piperidinol (C4) Biochemical research
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride C₉H₁₃Cl₂N₃O 250.12 Chloro (C3), piperidinyloxy (C6) Antimicrobial studies

Key Observations :

  • Substituent Effects : The position and nature of substituents (e.g., methyl vs. methoxy) influence electronic properties, solubility, and biological activity. For instance, methoxy groups enhance hydrophilicity compared to methyl groups .

Functional and Application-Based Comparison

Key Findings :

  • Pharmaceutical Utility : Piperidine-pyridine hybrids like this compound are favored in drug discovery for their modularity in targeting neurotransmitter receptors or enzymes .
  • Safety Considerations : While this compound lacks explicit hazard data, structurally similar compounds (e.g., 4-(Diphenylmethoxy)piperidine hydrochloride) show acute toxicity, suggesting cautious handling .

Research and Regulatory Considerations

  • Regulatory Compliance : The compound is regulated under IECSC in China, while analogues like 4-(Diphenylmethoxy)piperidine hydrochloride are tracked in EPA databases .

Biological Activity

3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H18Cl2N2OC_{11}H_{18}Cl_2N_2O and a molecular weight of approximately 265.18 g/mol. It is characterized by a pyridine ring substituted with a piperidine moiety, enhancing its solubility and reactivity in biological systems. The presence of functional groups, such as the hydroxyl group on the piperidine, allows for various chemical reactions, including nucleophilic substitutions and esterifications.

Neurotransmitter Interaction

Research indicates that this compound interacts with neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions are crucial for understanding its potential effects on mood regulation and cognitive functions. In vitro studies have demonstrated varying affinities for these receptors, suggesting a complex pharmacological profile that could be beneficial in treating neurological disorders.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. For example, derivatives of similar pyridine structures have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells. This suggests that modifications to the structure of this compound could enhance its selectivity and efficacy as an anticancer agent .

The mechanism of action involves binding to specific receptors or enzymes, modulating their activity, which leads to various biological effects. The exact pathways depend on the biological context in which the compound is studied. For instance, its interaction with neurotransmitter receptors may influence signaling pathways associated with mood and cognition.

Case Studies

  • Neuropharmacological Studies : In studies assessing the effects on animal models, this compound has shown potential anxiolytic properties by reducing locomotor activity in response to stressors .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate cytotoxic effects against various cancer cell lines, indicating moderate activity against ovarian cancer cells while being less harmful to healthy tissues .

Comparative Analysis

CompoundMolecular FormulaBiological Activity
This compoundC11H18Cl2N2OC_{11}H_{18}Cl_2N_2ONeurotransmitter modulation, anticancer potential
3-Piperidin-4-ylmethylpyridine dihydrochlorideC11H18Cl2N2C_{11}H_{18}Cl_2N_2Different pharmacological properties due to structural variations
2-(Piperidin-3-yloxy)pyridineC11H16N2OC_{11}H_{16}N_2OVariation in receptor interactions compared to the target compound

The uniqueness of this compound lies in its specific arrangement of functional groups that may confer distinct biological properties compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride, and what key reaction conditions are involved?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, details a synthesis route using dichloromethane as a solvent and sodium hydroxide to facilitate reaction steps, followed by purification via washing with water and brine. Reaction temperature, solvent polarity, and stoichiometric ratios of precursors (e.g., piperidine derivatives and pyridine intermediates) are critical for yield optimization . emphasizes the use of organic synthesis techniques with specific reagents, such as protecting groups for amine functionalities, to prevent side reactions .

Q. How is the purity of this compound assessed in academic research?

  • Methodological Answer : Purity is routinely evaluated using HPLC (High-Performance Liquid Chromatography) and 1H NMR spectroscopy. reports a purity of 98.7% via HPLC at 206 nm, with residual solvents (e.g., 0.2% acetone) detected by NMR. Researchers should calibrate instruments using certified reference standards and validate methods per ICH guidelines. For salts like dihydrochlorides, ion chromatography may supplement analysis to confirm counterion stoichiometry .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of aerosols () .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. specifies H303+H313+H333 hazard codes, indicating risks upon ingestion, skin contact, or inhalation .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and avoid aqueous runoff into drains () .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing by-product formation?

  • Methodological Answer :

  • Variable Screening : Systematically vary reaction parameters (e.g., temperature: 25–80°C; solvent: DCM vs. THF) using Design of Experiments (DoE) software. highlights dichloromethane as effective for minimizing polar by-products .
  • Catalyst Selection : Explore palladium or copper catalysts for coupling steps, as suggested in for analogous piperidine derivatives .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield.

Q. What strategies resolve discrepancies in solubility data across studies?

  • Methodological Answer :

  • Standardized Protocols : Conduct solubility tests in buffered solutions (pH 1–12) at 25°C and 37°C, noting hygroscopicity ( notes limited data; systematic testing is essential) .
  • Co-Solvent Systems : Evaluate solubility enhancers (e.g., cyclodextrins, PEG) for poorly aqueous-soluble batches. Cross-validate with DSC (Differential Scanning Calorimetry) to detect polymorphic changes affecting solubility .

Q. How should researchers characterize unknown impurities detected during HPLC analysis?

  • Methodological Answer :

  • LC-MS/MS : Identify impurities via high-resolution mass spectrometry. used LC/MS ([M+H]+ = 312.4 amu) to confirm molecular ions .
  • Spiking Experiments : Compare retention times with suspected impurities (e.g., unreacted precursors or degradation products).
  • Isolation and NMR : Prep-HPLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation.

Q. What experimental approaches evaluate thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min) to identify decomposition thresholds ( reports a melting point of 175–177°C) .
  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light per ICH Q1A guidelines. Monitor degradation via HPLC and identify products using Q-TOF-MS.

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